molecular formula C9H11ClO2 B15435730 1-Chloro-3,5-dimethoxy-2-methylbenzene CAS No. 82477-58-5

1-Chloro-3,5-dimethoxy-2-methylbenzene

Cat. No.: B15435730
CAS No.: 82477-58-5
M. Wt: 186.63 g/mol
InChI Key: KAIBCQQJYSKIAF-UHFFFAOYSA-N
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Description

1-Chloro-3,5-dimethoxy-2-methylbenzene , with the molecular formula C9H11ClO2 , is a substituted benzene derivative valued as a versatile building block in organic and medicinal chemistry research. The compound features chloro, methoxy, and methyl substituents on an aromatic ring, a pattern commonly found in intermediates for synthesizing more complex molecules. For instance, structurally similar chlorinated dimethoxy-dimethylbenzene isomers have been documented as key intermediates in the synthesis of ammonium quinone derivatives . The specific spatial arrangement of its substituents makes it a potential precursor for developing pharmacologically active compounds and functional materials. Researchers can utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the chloro group can act as a handle for forming new carbon-carbon bonds, analogous to reactions performed with related chlorodimethoxybenzenes . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

82477-58-5

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-chloro-3,5-dimethoxy-2-methylbenzene

InChI

InChI=1S/C9H11ClO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,1-3H3

InChI Key

KAIBCQQJYSKIAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituent positions, reactivity, and applications:

Compound Substituents Key Differences Reactivity/Applications
1-Chloro-3,5-dimethoxy-2-methylbenzene Cl (1), OCH₃ (3,5), CH₃ (2) Reference compound; steric hindrance at position 2. Potential intermediate for drug synthesis; electron-rich ring favors electrophilic substitution.
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene Cl (1), OCH₃ (3,6), CH₃ (2,5) Methoxy at 3 and 6 (vs. 3 and 5); methyl at 2 and 3. Altered regioselectivity in reactions due to substituent positions; crystallographic data available.
1-Chloro-3,5-dimethoxybenzene Cl (1), OCH₃ (3,5) Lacks methyl group at position 2. Reduced steric hindrance; higher solubility in polar solvents.
3,5-Dimethylbenzyl chloride CH₂Cl (1), CH₃ (3,5) Benzyl chloride group instead of ring-bound chlorine; no methoxy groups. Reacts via nucleophilic substitution (e.g., SN2); used in polymer and surfactant synthesis.
1-Bromo-2-chloro-3,5-dimethylbenzene Br (1), Cl (2), CH₃ (3,5) Bromine instead of methoxy groups; halogen-halogen interactions affect stability. Halogenated intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

  • Melting Points :

    • This compound: ~35°C .
    • 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene: Higher melting point (~120–130°C) due to symmetry and crystal packing .
    • 1-Chloro-3,5-dimethoxybenzene: Likely lower melting point than methyl-substituted analogue due to reduced molecular weight.
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone) compared to non-polar derivatives like 3,5-Dimethylbenzyl chloride . Methyl groups increase hydrophobicity, reducing water solubility.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Chloro-3,5-dimethoxy-2-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or Friedel-Crafts alkylation. For example, chlorination of 3,5-dimethoxy-2-methylbenzene using Cl2 or SO2Cl2 under controlled conditions (e.g., FeCl3 catalysis) ensures regioselectivity at the para position relative to the methyl group. Optimization involves monitoring reaction progress via GC-MS (≥95% purity threshold) and adjusting temperature (40–60°C) to minimize byproducts like di- or tri-chlorinated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Assign methoxy (-OCH3) protons at δ 3.7–3.9 ppm and aromatic protons split by substituent effects. Methyl groups appear as singlets near δ 2.3 ppm.
  • GC-MS : Confirm molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 202) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve steric clashes between methoxy and methyl groups (e.g., torsion angles >30° between substituents) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

  • Methodological Answer : The methyl group at position 2 creates steric hindrance, directing electrophiles (e.g., nitration) to position 4 (para to chlorine). Electronic effects from methoxy groups (+M effect) activate the ring but compete with steric constraints. Computational modeling (DFT) can predict substituent orientation, validated by comparing <sup>13</sup>C NMR chemical shifts (e.g., C-4 deshielding by 5–10 ppm upon nitration) .

Q. What role does this compound play in medicinal chemistry research, particularly in enzyme inhibition studies?

  • Methodological Answer : The chloro and methoxy groups enable hydrogen bonding and hydrophobic interactions with enzyme active sites. For example, in cytochrome P450 inhibition assays, IC50 values can be measured via fluorescence quenching (λex 280 nm, λem 340 nm) with recombinant enzymes. Competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding modes .

Q. How can contradictions between computed and experimental spectral data be resolved?

  • Methodological Answer : Discrepancies in <sup>1</sup>H NMR shifts (e.g., methoxy protons deviating by >0.2 ppm) may arise from solvent effects or conformational flexibility. Use temperature-dependent NMR (VT-NMR) to probe dynamic behavior. Compare computed spectra (GIAO method at B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent dielectric constants (ε) .

Q. What are the stability profiles of this compound under varying thermal and oxidative conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N2 shows decomposition onset at ~180°C. Oxidative stability can be assessed via accelerated aging (40°C, 75% RH, 30 days) with HPLC monitoring. Hydrolysis resistance in acidic/basic media (pH 1–13) correlates with methoxy group lability; quantify degradation products (e.g., 3,5-dimethoxy-2-methylphenol) via LC-MS .

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